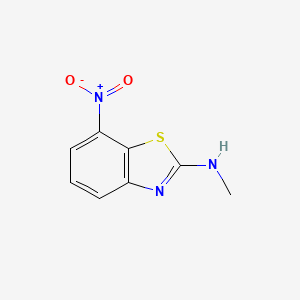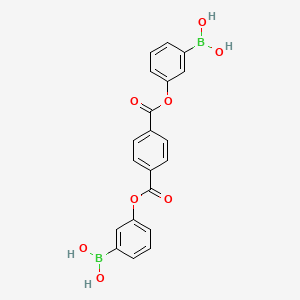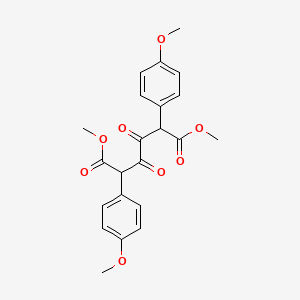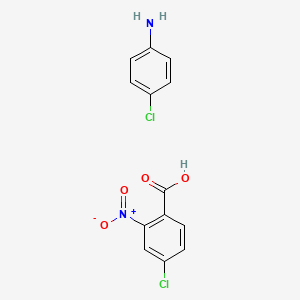![molecular formula C29H44O6 B14205162 Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate CAS No. 848401-24-1](/img/structure/B14205162.png)
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is a chemical compound with a complex structure that includes a hexadecyl group, a phenyl ring with two acetyloxy groups, and a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate typically involves esterification reactions. One common method involves the reaction of hexadecanol with acrylic acid in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like xylene. The reaction is carried out under reflux conditions, and the water formed during the reaction is removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The choice of solvents and catalysts may vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The phenyl ring and the hexadecyl group contribute to the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
類似化合物との比較
Similar Compounds
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone: Similar structure with acetyloxy groups and a phenyl ring.
Phenolic Antioxidants: Compounds with phenolic structures and antioxidant properties.
Uniqueness
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its long hexadecyl chain provides hydrophobic characteristics, while the acetyloxy groups offer potential sites for chemical modification.
特性
CAS番号 |
848401-24-1 |
|---|---|
分子式 |
C29H44O6 |
分子量 |
488.7 g/mol |
IUPAC名 |
hexadecyl 3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-29(32)21-19-26-18-20-27(34-24(2)30)28(23-26)35-25(3)31/h18-21,23H,4-17,22H2,1-3H3 |
InChIキー |
HHJMVWYUTZPNHW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)


![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)

![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
